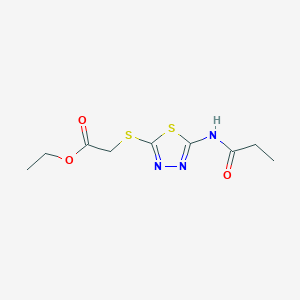![molecular formula C22H19N3O4 B2757246 6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 2172251-13-5](/img/structure/B2757246.png)
6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for the compound is 1S/C22H19N3O4/c26-21(27)20-17-9-10-25(11-19(17)23-24-20)22(28)29-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2,(H,23,24)(H,26,27) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Protection of Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound of interest, is utilized to protect hydroxy-groups in various synthetic pathways, offering compatibility with acid- and base-labile protecting groups. This method allows for the selective removal of the Fmoc group under mild conditions while preserving other sensitive functionalities, demonstrating its utility in complex molecule synthesis, such as in the synthesis of oligonucleotides or peptides (Gioeli & Chattopadhyaya, 1982).
Synthesis of Potassium-competitive Acid Blockers
Compounds incorporating the core structure have been synthesized and evaluated for their role as potassium-competitive acid blockers (P-CABs). These molecules exhibit significant pharmacological properties, including potent inhibition of H+/K+-ATPase, which is crucial for gastric acid secretion. The study highlights the importance of substituent variation in enhancing biological activity and physicochemical properties (Palmer et al., 2007).
Fluorescence Origin in Carbon Dots
Research has identified organic fluorophores, structurally similar to the compound of interest, as the primary sources of fluorescence in carbon dots (CDs). This insight is vital for understanding the fluorescence mechanisms of CDs and can guide the design of new fluorescent materials with applications in sensing, imaging, and optoelectronics (Shi et al., 2016).
Antibacterial Activity of Tetracyclic Pyridone Carboxylic Acids
Tetracyclic pyridone carboxylic acids, bearing structural resemblance, have been synthesized and found to possess notable antibacterial activity. This class of compounds has shown efficacy against a range of bacteria, attributed to their ability to inhibit DNA gyrase, a key enzyme in bacterial DNA replication (Jinbo et al., 1993).
Antiallergic Activity
Studies on compounds structurally related to 6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid have revealed their potential as antiallergic agents. These compounds have shown significant activity in inhibiting allergic reactions, indicating their potential for developing new therapeutic agents for allergy treatment (Nohara et al., 1985).
Safety and Hazards
Propriétés
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20-17-9-10-25(11-19(17)23-24-20)22(28)29-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2,(H,23,24)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZLFXFRAUJSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NN2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2172251-13-5 |
Source


|
| Record name | 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2757164.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2757165.png)
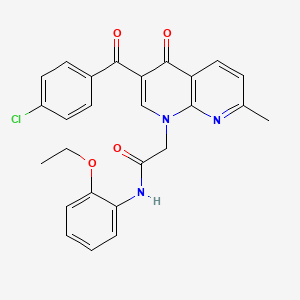
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2757169.png)

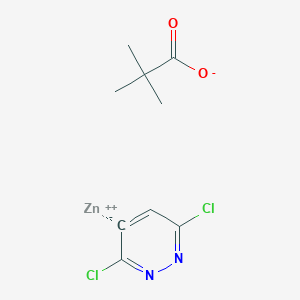
![N-(4-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2757173.png)
![ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate](/img/structure/B2757175.png)
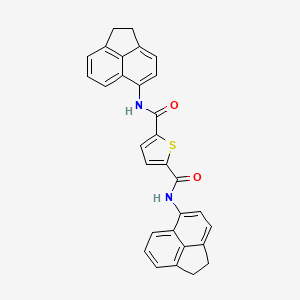
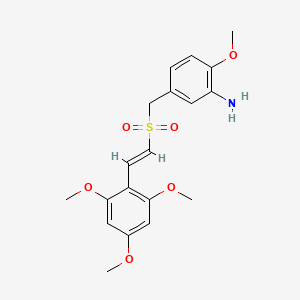
![ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate](/img/structure/B2757179.png)
![N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2757181.png)
![(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-[4-(diethylamino)-3-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2757182.png)
